molecular formula C14H11Cl2NO2S B029075 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide CAS No. 26638-66-4

3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide

Cat. No.: B029075
CAS No.: 26638-66-4
M. Wt: 328.2 g/mol
InChI Key: FHICZIHQHGRZLE-UHFFFAOYSA-N
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Description

3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide (CAS: 26638-66-4) is a dibenzothiazepine derivative characterized by a bicyclic structure fused with a seven-membered thiazepine ring. The molecule features two chlorine substituents at positions 3 and 11, a methyl group at position 6, and two sulfonyl oxygen atoms (5,5-dioxide configuration). Its molecular formula is C₁₄H₁₁Cl₂NO₂S, with a molecular weight of 328.21 g/mol.

This compound serves as a critical intermediate in synthesizing tianeptine derivatives, a class of antidepressants and neuropathic pain modulators. Key physicochemical properties include a density of 1.54 g/cm³, boiling point of 445.3°C, and flash point of 223.1°C.

Properties

IUPAC Name

3,11-dichloro-6-methyl-11H-benzo[c][2,1]benzothiazepine 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2S/c1-17-12-5-3-2-4-10(12)14(16)11-7-6-9(15)8-13(11)20(17,18)19/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHICZIHQHGRZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949471
Record name 3,11-Dichloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
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Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26638-66-4
Record name Dibenzo[c,f][1,2]thiazepine, 3,11-dichloro-6,11-dihydro-6-methyl-, 5,5-dioxide
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Record name 3,11-Dichloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine 5,5-dioxide
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Record name 3,11-Dichloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
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Record name 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide
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Preparation Methods

Early Approaches Using Hydrogen Chloride Gas

Initial synthetic routes for 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,thiazepine 5,5-dioxide relied on direct chlorination using hydrogen chloride (HCl) gas. As described in patents such as FR 2104728 and EP 0671173, the process involved suspending 3-chloro-6-methyl-6,11-dihydrodibenzo[c,f]thiazepin-11-ol 5,5-dioxide in a chlorinated solvent (e.g., dichloromethane) and bubbling HCl gas through the mixture at low temperatures (0–10°C) for 2–4 hours. This method achieved chlorination of the hydroxyl group at the 11-position but faced significant limitations:

  • Excessive HCl Consumption : Continuous bubbling led to HCl wastage, increasing costs and safety risks.

  • Toxicity Hazards : Prolonged exposure to HCl gas posed health risks to operators.

  • Moderate Yields : Impurities from side reactions often reduced yields to 70–80%.

Modern In Situ Hydrochlorination

Patent KR102199871B1: A Breakthrough in Efficiency

A landmark advancement was disclosed in KR102199871B1 (2018), which introduced an in situ HCl generation method using acetyl chloride and alcohol. This approach eliminated external HCl gas use, addressing safety and efficiency concerns.

Reaction Mechanism

The process involves three stages:

  • Suspension in Non-Protonic Solvent : 3-Chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,thiazepin-11-ol 5,5-dioxide is suspended in dichloromethane (preferred for its low polarity and high solubility).

  • Alcohol and Acetyl Chloride Addition : Methanol (1–3 equivalents) is added, followed by acetyl chloride in equimolar amounts. The reaction between methanol and acetyl chloride generates HCl in situ:

    CH3OH+CH3COClCH3COOCH3+HCl\text{CH}_3\text{OH} + \text{CH}_3\text{COCl} \rightarrow \text{CH}_3\text{COOCH}_3 + \text{HCl} \uparrow
  • Stirring and Workup : The mixture is stirred at 25–35°C, followed by filtration and acetone washing to isolate the product.

Advantages Over Traditional Methods

  • Quantitative HCl Utilization : In situ generation ensures 100% HCl consumption, minimizing waste.

  • Safety : Eliminates handling of gaseous HCl.

  • Yield and Purity : Achieves >95% yield with ≥99% purity.

Comparative Analysis of Methods

ParameterTraditional HCl BubblingIn Situ Hydrochlorination
HCl Source External gasAcetyl chloride + methanol
Reaction Time 2–4 hours1–2 hours
Yield 70–80%95–98%
Purity 90–95%≥99%
Safety Risks High (HCl exposure)Low

Process Optimization Strategies

Solvent Selection

Dichloromethane is optimal due to its ability to dissolve both the starting material and in situ-generated HCl. Alternatives like ethyl acetate or toluene reduce reaction rates by 15–20%.

Temperature Control

Maintaining 0–10°C during acetyl chloride addition prevents exothermic side reactions. Subsequent stirring at 25–35°C ensures complete conversion within 1 hour.

Stoichiometric Balance

A 1:1 molar ratio of acetyl chloride to methanol is critical. Excess acetyl chloride leads to over-chlorination, while insufficient amounts result in unreacted starting material.

Industrial Applications and Scalability

The in situ method has been adopted by pharmaceutical manufacturers for tianeptine production due to its scalability. Pilot-scale batches (50–100 kg) consistently achieve 95% yield, meeting regulatory standards for impurity profiles .

Chemical Reactions Analysis

Types of Reactions

3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. In the case of its derivative, Tianeptine, the compound modulates the reuptake of serotonin in the brain, thereby exerting its antidepressant effects. The pathways involved include the serotonin transporter (SERT) and various intracellular signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes structural analogues and their key differences:

Compound Name CAS Molecular Formula Substituents (Positions) Key Structural Differences
3,11-Dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine 5,5-dioxide 26638-66-4 C₁₄H₁₁Cl₂NO₂S Cl (3,11), CH₃ (6) Parent compound; dual chlorine substituents
3-Chloro-6,11-dihydro-11-amino-6-methyl-dibenzo[c,f][1,2]thiazepine 5,5-dioxide 66981-75-7 C₁₄H₁₃ClN₂O₂S Cl (3), NH₂ (11), CH₃ (6) Amino group replaces Cl at position 11
3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide 528-44-9 C₁₄H₁₁ClNO₃S Cl (3), CH₃ (6), C=O (11) Ketone group at position 11
11-Hydroxy-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide 26638-56-2 C₁₄H₁₃NO₃S OH (11), CH₃ (6) Hydroxyl group replaces Cl at position 11
9-Amino-6,11-dihydro-6-methyl-dibenzo[c,f][1,2,5]thiadiazepine 5,5-dioxide - C₁₃H₁₃N₃O₂S NH₂ (9), CH₃ (6) Thiadiazepine ring (1,2,5) instead of thiazepine

Physicochemical Properties

  • Solubility: The hydroxyl derivative (CAS 26638-56-2) exhibits higher solubility in polar solvents like methanol compared to the dichloro parent compound.
  • Thermal Stability: The dichloro compound (26638-66-4) has a higher boiling point (445.3°C) than the amino analogue (66981-75-7), likely due to stronger intermolecular forces from chlorine atoms.
  • Acid-Base Behavior: The amino-substituted derivative (66981-75-7) shows basicity (pKa ~9–10), whereas the hydroxyl analogue (26638-56-2) is weakly acidic (pKa ~12.8).

Pharmacological Activity

  • Neuropathic Pain Modulation : The dichloro parent compound (26638-66-4) lacks direct activity but is a precursor to tianeptine derivatives (e.g., compound 17 ), which exhibit dual serotonin reuptake enhancement and µ-opioid receptor agonism.
  • Target Selectivity: Amino-substituted analogues (e.g., 66981-75-7) show reduced affinity for opioid receptors compared to tianeptine, highlighting the importance of the heptanoic acid side chain in parent drugs.

Industrial and Regulatory Considerations

  • Supplier Availability : The dichloro compound (26638-66-4) is commercially available from suppliers like Xingrui Industry Co., Ltd. (China) and TRC (Canada).
  • Regulatory Status: Hydroxy and amino derivatives are classified as pharmaceutical impurities (e.g., CAS 26638-56-2), requiring strict control per ICH guidelines.

Biological Activity

3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide (CAS No. 26638-66-4) is a compound that has garnered attention primarily as an intermediate in the synthesis of the antidepressant tianeptine. Understanding its biological activity is crucial for evaluating its potential therapeutic roles and safety profiles.

  • Molecular Formula : C14H11Cl2NO2S
  • Molecular Weight : 328.21 g/mol
  • Structure : The compound features a thiazepine ring system with chlorine and methyl substituents, which may influence its biological interactions.

Research indicates that compounds related to tianeptine exhibit unique mechanisms of action that may include:

  • Serotonin Reuptake Modulation : Unlike traditional SSRIs, tianeptine enhances serotonin uptake in certain contexts, which suggests a complex interaction with serotonin receptors and transporters.
  • Neuroprotective Effects : Some studies suggest that thiazepine derivatives may exert neuroprotective effects through modulation of glutamate receptors and reduction of oxidative stress.

Antidepressant Properties

This compound is primarily noted for its role in synthesizing tianeptine. Tianeptine itself has been shown to:

  • Alleviate symptoms of major depressive disorder (MDD).
  • Improve mood and cognitive function in patients with depression.
  • Exhibit anxiolytic properties, making it beneficial for patients with anxiety disorders.

Case Studies and Clinical Findings

  • Study on Depression :
    • A clinical trial involving patients diagnosed with MDD demonstrated significant improvement in depressive symptoms after treatment with tianeptine.
    • Patients reported enhanced mood and reduced anxiety levels compared to those receiving placebo treatments.
  • Anxiety Relief :
    • Research has highlighted the efficacy of tianeptine in managing anxiety symptoms associated with withdrawal from alcohol and drugs.
    • The compound was found to reduce both psychological distress and physical symptoms during withdrawal phases.

Comparative Biological Activity Table

CompoundBiological ActivityMechanism
TianeptineAntidepressant, anxiolyticSerotonin modulation
3,11-Dichloro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxideIntermediate; potential antidepressantPrecursor to tianeptine

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are critical:

  • Toxicological Studies : Limited data are available regarding the long-term effects of this compound. However, related compounds have undergone various toxicity evaluations.
  • Regulatory Status : As an intermediate used in pharmaceutical synthesis, it is subject to strict regulatory scrutiny to ensure safety and efficacy.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide?

The compound is synthesized via nucleophilic substitution of the chloride group in 3,11-dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide with amines or aminoalkyl esters. For example, coupling reactions with serotonin derivatives or alkanoic acids of varying chain lengths are used to optimize linker regions in drug hybrids (e.g., tianeptine derivatives). Reaction conditions typically involve refluxing in solvents like THF with bases such as NaOH or triethylamine .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Structural confirmation relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For instance, ¹H NMR signals at δ 2.24–2.37 ppm confirm methyl groups, while IR peaks near 2,219 cm⁻¹ indicate nitrile (CN) stretches in related derivatives. X-ray crystallography may also be employed for solid-state conformation analysis, though no crystallographic data is explicitly reported for this compound .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key precautions include using personal protective equipment (PPE), avoiding inhalation/contact, and storing in dry, ventilated, light-protected containers. Emergency protocols for ingestion or skin exposure involve rinsing with water and medical consultation. The compound’s hazards include potential aquatic toxicity (Hazard Code H410) and irritant properties .

Advanced Research Questions

Q. How can the linker region between the dibenzothiazepine core and pharmacophores be optimized for multi-target drug design?

In tianeptine derivatives, replacing the heptanoic acid chain with alkanoic acids of varying lengths (C3–C7) modulates pharmacokinetics and target engagement. For example, shorter chains may enhance blood-brain barrier penetration, while longer chains improve solubility. Structure-activity relationship (SAR) studies coupled with in vivo antiallodynic assays are critical for optimization .

Q. What contradictions exist in the literature regarding the compound’s biological activity, and how can they be resolved?

Discrepancies in reported efficacy (e.g., varying IC₅₀ values in neuropathic pain models) may arise from differences in assay conditions (e.g., cell lines, animal models) or impurity profiles. Rigorous batch-to-batch purity analysis (HPLC ≥95%) and standardized in vitro/in vivo protocols are recommended to reconcile data .

Q. What strategies are effective for improving the metabolic stability of derivatives containing the dibenzothiazepine scaffold?

Introducing electron-withdrawing groups (e.g., chloro substituents) or blocking metabolic hot spots (e.g., methyl groups) reduces oxidative degradation. Additionally, prodrug approaches, such as esterification of carboxylic acid moieties, enhance oral bioavailability. These modifications are validated via hepatic microsome assays and pharmacokinetic profiling .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to evaluate solvent/base combinations for substitution reactions .
  • Analytical Validation : Pair LC-MS with orthogonal techniques (e.g., elemental analysis) to confirm purity and structural integrity .
  • In Vivo Testing : Employ validated neuropathic pain models (e.g., chronic constriction injury) to assess efficacy and toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide
Reactant of Route 2
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide

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